2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-methoxyphenyl substituent at position 3 of the pyrimidine ring and an N-(3-nitrophenyl)acetamide group linked via a thioether bridge. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives (e.g., benzyl or alkyl-substituted thienopyrimidines) are synthesized via nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-30-16-7-3-5-14(11-16)24-20(27)19-17(8-9-31-19)23-21(24)32-12-18(26)22-13-4-2-6-15(10-13)25(28)29/h2-7,10-11H,8-9,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNNAVZLRBUVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to methoxy or chloro analogs (e.g., Ev13, Ev12). This may enhance binding to biological targets but reduce solubility .
Synthetic Yields: Yields for thienopyrimidine-acetamide hybrids range from 48% (G1-4, requiring inert conditions) to 74% (Ev13, using straightforward nucleophilic substitution) . The target compound’s synthesis would likely require optimization of nitro group compatibility during coupling reactions.
The 3-methoxyphenyl group in Ev13 and Ev15 may confer antioxidant or anti-inflammatory activity, as seen in related aryl ether derivatives .
Biological Activity
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of derivatives that exhibit a range of pharmacological properties, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its pharmacological relevance.
- Methoxyphenyl and nitrophenyl substituents : These groups enhance the compound's interaction with biological targets.
Anticancer Properties
Recent studies suggest that compounds with similar structures to this compound exhibit significant anticancer activity. The mechanism often involves:
- Inhibition of DNA Topoisomerases : Compounds like this one may act as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound may also demonstrate antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. The proposed mechanism includes:
- Disruption of Bacterial Cell Wall Synthesis : By interfering with the synthesis pathways, these compounds can inhibit bacterial growth .
Case Studies
- Anticancer Efficacy : A study investigating the anticancer potential of thieno[3,2-d]pyrimidine derivatives reported that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The IC50 values indicated strong inhibition at concentrations as low as 10 μM .
- Antimicrobial Activity : Another study found that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, suggesting potential as a therapeutic agent for bacterial infections .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 396.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Anticancer IC50 | 10 μM (MDA-MB-231) |
| Antimicrobial MIC | 32 μg/mL (Staphylococcus aureus) |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The aromatic systems in the structure allow for intercalation between DNA base pairs, disrupting replication.
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core is known to inhibit various enzymes involved in nucleic acid metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. What are the key synthetic steps and reagents required to prepare this compound?
The synthesis involves multi-step reactions:
- Thienopyrimidine core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) .
- Thioether linkage : Reaction of the thienopyrimidine intermediate with mercaptoacetic acid derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Acetamide functionalization : Condensation with 3-nitrophenylamine via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and bases (e.g., triethylamine) . Critical reagents: Thiourea, mercaptoacetic acid, 3-nitrophenylamine.
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic characterization :
- 1H/13C NMR : Verify aromatic protons (δ 6.5–8.5 ppm for methoxyphenyl/nitrophenyl groups) and acetamide NH (δ ~10 ppm) .
- MS (ESI or EI) : Confirm molecular ion peak at m/z 470.52 (C21H18N4O5S2+) .
- Purity assessment : HPLC with UV detection (λ ~254 nm) using C18 columns and acetonitrile/water gradients .
Q. What are the solubility challenges, and how can they be addressed experimentally?
- The compound’s low solubility in aqueous buffers (due to aromatic/heterocyclic cores) necessitates:
- Co-solvent systems : DMSO or ethanol (10–20% v/v) for in vitro assays .
- Micellar formulations : Use of surfactants like Tween-80 for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thienopyrimidine analogs?
- Data validation : Cross-test the compound in standardized assays (e.g., kinase inhibition or cytotoxicity screens) using positive controls (e.g., staurosporine) .
- Structural specificity : Compare activity against analogs with modified substituents (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups correlating with anti-inflammatory activity) .
Q. What strategies optimize reaction yields for the thioether linkage step?
- Condition screening : Test polar aprotic solvents (DMF vs. DMSO) and catalysts (e.g., DMAP) to enhance thiolate nucleophilicity .
- Temperature control : Reactions at 50–60°C improve kinetics without promoting decomposition .
- In situ purification : Use scavenger resins to remove excess mercaptoacetic acid post-reaction .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Targeted substitutions :
- Methoxyphenyl group : Replace with electron-withdrawing groups (e.g., CF3) to modulate electron density and binding affinity .
- Nitro group reduction : Convert to amine (-NH2) to assess redox-mediated activity changes .
- Computational modeling : Perform DFT calculations to predict substituent effects on molecular electrostatic potential (MEP) .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC50 values via fluorogenic substrates (e.g., for proteases) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., COX-2 or EGFR) .
- X-ray crystallography : Resolve ligand-protein co-crystal structures to identify key interactions (e.g., hydrogen bonds with active-site residues) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility and stability data in literature?
- Contextual factors : Differences in solvent systems (e.g., aqueous vs. organic phases) or storage conditions (e.g., light exposure) can alter stability .
- Reproducibility protocols : Standardize pH (e.g., PBS 7.4) and temperature (25°C) for comparative studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
